Product packaging for Atolide(Cat. No.:CAS No. 16231-75-7)

Atolide

Cat. No.: B1665821
CAS No.: 16231-75-7
M. Wt: 297.4 g/mol
InChI Key: MMPYYZUCLBHNSK-UHFFFAOYSA-N
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Description

Significance of Atolide in Contemporary Chemical and Biological Research

This compound is considered a compound of interest in chemical and pharmacological research due to its potential for therapeutic applications ontosight.ai. Investigations into compounds like this compound often explore their efficacy in modulating biological pathways, inhibiting disease-causing enzymes, or interacting with specific receptors within biological systems ontosight.ai. Some compounds with similar characteristics are explored for properties such as anti-inflammatory, anticancer, or antimicrobial activities ontosight.ai. However, without specific detailed studies or experimental data directly pertaining to this compound, its precise therapeutic potential and mechanism of action remain largely speculative ontosight.ai. Databases such as ChEMBL, which catalog bioactive compounds, currently report no available bioactivity, assay, or target summary data for this compound (CHEMBL2106015) ebi.ac.uk.

Historical Trajectory of Research on this compound and Related Chemical Scaffolds

The historical trajectory of research involving this compound is somewhat intertwined with the broader investigation of related chemical scaffolds, particularly those derived from natural sources. While specific detailed historical accounts of this compound's initial discovery or synthesis are not extensively documented in readily available public scientific literature, the compound has been identified with origins from the Janssen Research Foundation ncats.io. The term "atolides" has also appeared in the context of marine natural products, with "atolides A-E" reported as having been isolated from the Formosan gorgonian Briareum excavatum in 1998 phcogres.com. This suggests that this compound may belong to a family of compounds, potentially inspiring further exploration into structurally analogous molecules and their biological activities. For instance, a related marine-derived compound, excavthis compound B, also isolated from Briareum excavatum, has demonstrated anti-inflammatory and analgesic effects by inhibiting the expression of pro-inflammatory mediators in murine macrophages archive.orgresearchgate.net. While not this compound itself, such findings on related scaffolds from similar natural origins can inform the potential research directions for this compound.

Current Research Landscape and Unanswered Questions Pertaining to this compound

The current research landscape for this compound indicates an ongoing interest in its potential, despite a notable scarcity of detailed experimental biological data in major public databases ebi.ac.uk. Its inclusion in virtual screening studies, such as one investigating potential inhibitors against the SARS-CoV-2 main protease, suggests that computational methods are being employed to predict its possible biological interactions tubitak.gov.tr. In this specific study, this compound showed a docking score, indicating a theoretical binding affinity to the viral protease, but this is a predictive finding and not a confirmed experimental biological activity tubitak.gov.tr.

A primary unanswered question pertaining to this compound revolves around the elucidation of its specific biological targets and mechanisms of action. The absence of comprehensive bioactivity data means that its exact therapeutic potential remains to be experimentally validated ebi.ac.ukontosight.ai. Further research is needed to:

Identify specific biological activities: Beyond general "potential therapeutic applications," concrete experimental evidence for anti-inflammatory, anticancer, antimicrobial, or other effects is required.

Determine mechanisms of action: Understanding how this compound interacts with biological systems at a molecular level (e.g., specific enzyme inhibition, receptor binding, pathway modulation) is crucial for drug development.

Explore structure-activity relationships: Detailed studies on this compound's chemical structure and how modifications might influence its biological effects are essential for optimizing its properties.

Investigate its role within its chemical scaffold family: If this compound is part of a larger family of compounds like the "atolides," understanding its unique contributions or shared properties within that family could provide valuable insights.

The academic investigation of this compound is therefore in a phase where fundamental experimental data on its biological properties are needed to move beyond speculative potential and fully understand its significance in contemporary chemical and biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N3O B1665821 Atolide CAS No. 16231-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[4-(diethylamino)-2-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-4-21(5-2)14-10-11-17(13(3)12-14)20-18(22)15-8-6-7-9-16(15)19/h6-12H,4-5,19H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPYYZUCLBHNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167357
Record name Atolide
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URL https://comptox.epa.gov/dashboard/DTXSID30167357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16231-75-7
Record name Atolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16231-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atolide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016231757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN5I4B08W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications of Atolide

Strategies for the Total Synthesis of Atolide and Analogues

Total synthesis aims to construct a target molecule from readily available starting materials through a series of chemical reactions. For complex natural products or synthetic targets like this compound, this often involves intricate planning and the development of highly selective reactions. accessscience.com

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, working backward from the target molecule to simpler, commercially available starting materials. accessscience.comairitilibrary.comwikipedia.orgysu.amlibretexts.org This process involves hypothetical "disconnections" of bonds, transforming the complex target into simpler precursor structures, regardless of potential reactivity with reagents. wikipedia.org Each precursor is then analyzed similarly until readily accessible compounds are identified. wikipedia.org

For this compound, a retrosynthetic analysis would involve:

Identification of key functional groups : this compound (C₁₈H₂₃N₃O) contains an amide linkage, an amino group, and a diethylamino group on a substituted phenyl ring, attached to a 2-aminobenzamide (B116534) moiety nih.gov. These functional groups offer potential points for disconnection.

Strategic disconnections : The amide bond is often a prime target for disconnection in retrosynthesis, as it can be formed from an amine and a carboxylic acid or its derivative (e.g., acyl chloride). amazonaws.com This would simplify this compound into a 2-aminobenzoic acid derivative and a substituted aniline.

Simplification of aromatic systems : The substituted aromatic rings would be traced back to simpler aromatic precursors, considering the regioselectivity of substituent introduction.

Chirality considerations : If this compound or its analogues possess stereocenters, the retrosynthetic analysis would also focus on identifying disconnections that allow for the stereoseoselective introduction of these centers in the forward synthesis. ucoz.com

The goal is to generate a "synthetic tree" outlining various possible routes, with each disconnection leading to a simplified structure. libretexts.org The chosen route prioritizes good mechanisms, maximal convergence, and readily recognizable starting materials. airitilibrary.com

The successful total synthesis of complex molecules often hinges on the development of novel synthetic routes and highly stereoselective reactions. Stereoselectivity is crucial for creating molecules with specific three-dimensional arrangements, which can significantly impact their properties. accessscience.comrsc.org

Key aspects in developing these routes include:

Asymmetric Synthesis : To control the stereochemistry of chiral centers, chemists employ asymmetric synthesis techniques. This can involve using chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. rsc.orgbeilstein-journals.orgmdpi.comresearchgate.net

Efficient Bond Formations : Focus is placed on reactions that efficiently form carbon-carbon and carbon-heteroatom bonds, such as cross-coupling reactions, cycloadditions, and multicomponent reactions. These reactions aim to build molecular complexity rapidly.

Minimizing Protecting Group Chemistry : While protecting groups are sometimes necessary, minimizing their use reduces the number of synthetic steps, reagents, and associated waste, aligning with principles of efficiency.

For this compound, the development of a novel synthetic route would likely focus on the efficient and stereoselective formation of the amide bond and the controlled introduction of substituents on the aromatic rings, potentially leveraging catalytic methods for enhanced selectivity and efficiency. rsc.orgmdpi.com

Semisynthetic Approaches and Chemical Derivatization of this compound Analogues

Semisynthesis involves starting from a naturally occurring complex molecule and chemically modifying it to create new analogues. This approach can be more efficient than total synthesis if a suitable natural precursor is available. accessscience.comresearchgate.net Chemical derivatization, a broader term, involves converting a compound into a product with a more favorable chemical structure, often by modifying specific functional groups. mdpi.com

Modification of a compound's core chemical structure aims to alter its properties, such as solubility, stability, or biological activity. slideshare.netbiomedres.us For this compound, if a natural product precursor were available, modifications could involve:

Functional Group Interconversion : Changing existing functional groups (e.g., reducing a nitro group to an amine, oxidizing an alcohol to a ketone) to introduce new reactivity or alter properties.

Introduction of New Substituents : Adding alkyl chains, halogens, or other functional groups to the aromatic rings or the amide nitrogen to explore structure-activity relationships. iipseries.org

Skeletal Rearrangements : In some cases, the core scaffold itself might be rearranged to create novel structures, although this is generally more complex than simple functional group modifications. berkeley.edu

These modifications are often guided by medicinal chemistry principles to enhance desired characteristics. iipseries.org

Prodrugs are inactive compounds that are converted into an active drug in vivo through enzymatic or chemical reactions. nih.gov They are designed to improve drug properties such as solubility, stability, bioavailability, or targeted delivery. nih.govscience.gov Conjugates involve linking the drug to another molecule, often a polymer or a targeting moiety, to achieve specific delivery or sustained release. nih.govresearchgate.netgoogle.com

For this compound, the synthesis of prodrugs and conjugates could involve:

Ester or Amide Prodrugs : If this compound has hydroxyl or carboxylic acid groups, they could be masked as esters. If it has amine groups, they could be masked as amides. These linkages are typically cleavable by esterases or amidases in vivo, releasing the active this compound. nih.gov

Phosphate (B84403) Prodrugs : Introducing a phosphate group can significantly enhance aqueous solubility. These prodrugs are designed to be cleaved by phosphatases. science.govnih.gov

Polymer Conjugates : Linking this compound to polymers like polyethylene (B3416737) glycol (PEG) can improve solubility, increase circulation time, or enable targeted delivery. researchgate.netgoogle.com

Targeted Conjugates : Attaching this compound to antibodies or specific ligands can direct the drug to particular cells or tissues, reducing off-target effects. nih.gov

The design of prodrugs and conjugates is a sophisticated process that considers the specific chemical properties of this compound and the desired pharmacokinetic and pharmacodynamic improvements.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its analogues is essential for minimizing environmental impact and promoting sustainability. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. consensus.appyale.edu

The twelve principles of green chemistry provide a framework for more sustainable synthesis:

Prevention : Preventing waste is preferable to treating or cleaning up waste after it has been created. consensus.appyale.eduinstituteofsustainabilitystudies.com

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. consensus.appyale.eduinstituteofsustainabilitystudies.com

Less Hazardous Chemical Syntheses : Designing chemical processes to use and generate substances with little or no toxicity to human health and the environment. consensus.appyale.edu

Designing Safer Chemicals : Designing chemical products to be effective while minimizing toxicity. consensus.appyale.edu

Safer Solvents and Auxiliaries : Minimizing the use of auxiliary substances (e.g., solvents, separation agents) and ensuring they are innocuous when used. consensus.appyale.edurroij.com

Design for Energy Efficiency : Minimizing energy requirements for chemical processes, ideally conducting reactions at ambient temperature and pressure. consensus.appyale.edu

Use of Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting, where technically and economically practicable. consensus.appyale.edu

Reduce Derivatives : Minimizing unnecessary derivatization steps (e.g., blocking groups, protection/deprotection), as these require additional reagents and generate waste. yale.edunih.gov

Catalysis : Employing catalytic reagents, which are superior to stoichiometric reagents due to their efficiency and selectivity. yale.edu

Design for Degradation : Designing chemical products to break down into innocuous degradation products at the end of their function, preventing persistence in the environment. yale.edunih.gov

Real-time Analysis for Pollution Prevention : Developing analytical methodologies for real-time, in-process monitoring and control to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention : Choosing substances and forms of substances used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires. yale.edu

Applying these principles to this compound synthesis would involve selecting reaction conditions that are atom-economical, using greener solvents (or solvent-free conditions), minimizing hazardous reagents, and designing processes that are energy-efficient. instituteofsustainabilitystudies.comrroij.comnih.gov This could include exploring biocatalysis or photocatalysis as more sustainable alternatives to traditional chemical methods. nih.gov

Biosynthetic Pathways and Natural Product Context of Atolide

Exploration of Atolide's Natural Origin and Isolation Methodologies

Natural products, including meroterpenoids, are a rich source of bioactive compounds with diverse structures researchgate.networldoceanreview.com. The isolation and characterization of these compounds provide crucial insights into their biological roles and potential applications.

This compound A-E, a group of related compounds, have been isolated from marine organisms, specifically the Formosan gorgonian Briareum excavatum researchgate.net. Marine invertebrates like soft corals are recognized as significant producers of structurally diverse and biologically active secondary metabolites researchgate.networldoceanreview.com.

Table 1: Natural Origin of this compound and Related Compounds

Compound ClassProducing OrganismSource TypeReference
This compound A-EBriareum excavatumMarine gorgonian researchgate.net
MeroterpenoidsVarious bacteriaBacterial rsc.orgresearchgate.netnih.gov
MeroterpenoidsVarious fungiFungal rsc.orguni-konstanz.de

The biosynthesis of meroterpenoids, including those structurally related to this compound, involves the convergence of different metabolic pathways. Terpenoids, a key component of meroterpenoids, are derived from isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.gov. These five-carbon precursors undergo sequential condensations to form larger isoprenoid diphosphates. For instance, farnesyl diphosphate (B83284) (FPP), a 15-carbon intermediate, is formed through the condensation of IPP with DMAPP to yield geranyl diphosphate (GPP), followed by further condensation with another IPP molecule nih.gov.

In the context of bacterial meroterpenoid biosynthesis, such as that of atolypene A, the assembly of the final structure proceeds through a distinct sequence involving epoxidation, prenylation, and cyclization steps rsc.orgresearchgate.netnih.gov. This pathway diverges from typical fungal meroterpenoid biosynthesis rsc.orgresearchgate.netnih.gov.

Enzymatic Mechanisms in this compound Biosynthesis

Enzymes play a pivotal role in orchestrating the precise chemical transformations required for natural product biosynthesis. The complexity of meroterpenoid structures necessitates specialized enzymatic machinery.

A crucial enzyme identified in the biosynthesis of bacterial meroterpenoids, including atolypene A, is AtoE, a non-canonical class II meroterpenoid cyclase (MTC) rsc.orgresearchgate.netnih.gov. AtoE is responsible for initiating the cyclization process. This enzyme facilitates cyclization by protonating an epoxide group through its E314 residue, which functions as a Brønsted acid within a characteristic xxxE314TAE motif rsc.orgresearchgate.netnih.gov. In vitro studies have confirmed that AtoE cyclizes merosesterterpenoids via epoxide protonation nih.gov. Bioinformatic analyses of biosynthetic gene clusters (BGCs) containing AtoE-like MTCs suggest that bacteria possess the genetic potential to produce a broad spectrum of meroterpenoids rsc.orgresearchgate.netnih.gov. Another enzyme, AtoD, a UbiA-type prenyltransferase, has also been implicated in the biosynthesis of atolypene A researchgate.net.

Table 2: Key Enzymes in Bacterial Meroterpenoid Biosynthesis

EnzymeClass/TypeFunctionKey Residue/MotifReference
AtoENon-canonical Class II MTCInitiates cyclization by epoxide protonationE314 (xxxE314TAE) rsc.orgresearchgate.netnih.gov
AtoDUbiA-type prenyltransferaseInvolved in prenylation step- researchgate.net

Enzymes often require non-protein components, known as cofactors, to exhibit their catalytic activity pathwayz.orgsavemyexams.comlibretexts.org. These cofactors can be inorganic ions, such as metal ions (e.g., Mg²⁺, Zn²⁺), or organic molecules, referred to as coenzymes pathwayz.orgsavemyexams.comlibretexts.orgwikipedia.org. Coenzymes frequently originate from vitamins and play roles in accepting or donating chemical groups or electrons during reactions savemyexams.comlibretexts.org.

Common cofactors essential for numerous enzymatic reactions include acetyl coenzyme A (acetyl-CoA), NAD(P)H/NAD(P)⁺, and ATP/ADP nih.gov. These cofactors are critical for maintaining cellular redox balance and facilitating both synthetic and catabolic processes nih.gov. The efficiency of enzyme catalysis is significantly influenced by the balance of cofactor concentrations nih.gov.

In experimental settings, such as in vitro studies of AtoE, specific reaction conditions are employed to optimize enzymatic activity. For instance, AtoE has been shown to convert its substrate completely in a Tris–HCl buffer at pH 8.0 nih.gov.

Chemoenzymatic Synthesis Leveraging Biosynthetic Insights for this compound Analogues

Chemoenzymatic synthesis is a powerful approach that integrates traditional chemical synthesis with enzymatic catalysis to produce complex molecules, including natural product analogues nih.govnih.govmdpi.comresearchgate.networktribe.com. This strategy is particularly valuable for overcoming challenges associated with the total chemical synthesis of intricate natural products, such as limited yields or difficulties in achieving specific stereochemistry nih.gov.

By leveraging insights gained from the elucidation of biosynthetic pathways, researchers can design chemoenzymatic routes to generate analogues of natural products like this compound. This often involves using enzymes to perform highly selective transformations, such as C-H hydroxylation, at specific positions on a scaffold that would be challenging to achieve chemically nih.govnih.gov. For example, P450-catalyzed C-H hydroxylation has been successfully applied in the chemoenzymatic synthesis of parthenolide (B1678480) analogues, enabling late-stage functionalization without compromising pharmacologically important structural moieties nih.govnih.gov. This allows for the creation of novel compounds with potentially improved properties or modified biological activities.

Molecular Mechanisms of Atolide S Biological Activity

Investigation of Atolide's Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets and comprehensive ligand-receptor interaction profiles of this compound (CAS: 16231-75-7) are not extensively detailed in publicly accessible scientific literature. While it is generally understood that compounds with pharmacological activity interact with specific molecular targets, detailed research findings characterizing these interactions for this compound are limited.

Identification and Validation of Target Proteins

Binding Kinetics and Thermodynamics Studies

Detailed research findings on the binding kinetics and thermodynamics of this compound (CAS: 16231-75-7) with potential biological targets are not widely documented in the public domain. Binding kinetics describe the dynamic interaction between two molecules, encompassing the rates of association (ka or kon) and dissociation (kd or koff), which collectively determine the equilibrium dissociation constant (KD). frontiersin.org Thermodynamic studies, on the other hand, explore the energetic contributions (enthalpy and entropy) to the binding process. nih.govscribd.comnih.govnih.gov The absence of published data in these areas for this compound suggests that comprehensive studies on its precise binding mechanisms are either ongoing or have not yet been made public.

Cellular Pathway Perturbations by this compound

Investigations into this compound's effects at the cellular level have provided some insights into its influence on signal transduction pathways and cellular processes.

Analysis of Signal Transduction Pathways (e.g., NF-κB, MAPK)

This compound has been shown to perturb specific signal transduction pathways within cells. Notably, research indicates that this compound can inhibit the TGF-β1-induced migration of breast cancer cells. This effect is mediated through the downregulation of SMAD3 phosphorylation and transcriptional repression of ALK5. nih.gov The TGF-β signaling pathway is a crucial regulator of various cellular functions, including cell growth, differentiation, apoptosis, and migration, and its dysregulation is implicated in numerous diseases, including cancer. nih.gov

Effects on Cellular Processes (e.g., cell cycle regulation, protein expression)

The observed inhibition of breast cancer cell migration by this compound, alongside the downregulation of SMAD3 phosphorylation and transcriptional repression of ALK5, indicates an effect on cellular processes related to cell motility and potentially cell proliferation. nih.gov Cell cycle regulation is a tightly controlled process involving various proteins like cyclins and cyclin-dependent kinases (CDKs), which dictate cell progression through different phases (G1, S, G2, M). Perturbations in these regulatory mechanisms can lead to cell cycle arrest or altered proliferation. While the specific impact of this compound on cell cycle phases or the broader landscape of protein expression beyond SMAD3 and ALK5 is not extensively documented, its influence on cell migration suggests a broader impact on cellular dynamics.

The downregulation of SMAD3 phosphorylation and transcriptional repression of ALK5 by this compound directly reflects an effect on protein expression and activity within the TGF-β signaling cascade. nih.gov This highlights this compound's capacity to modulate specific protein targets, which in turn influences downstream cellular responses.

Elucidation of Specific Pharmacological Effects at the Cellular Level

At the cellular level, this compound's reported pharmacological effects can be partially understood through its interaction with cellular pathways.

Modulation of Inflammatory Mediators: this compound has been characterized as an anti-inflammatory and immunomodulatory agent. scribd.com While specific details on its mechanism of action regarding inflammatory mediators are limited in the academic literature, the general anti-inflammatory properties suggest an ability to modulate the production or activity of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators (e.g., prostaglandins, nitric oxide). The TGF-β pathway, which this compound has been shown to affect, plays a complex role in inflammation, often having anti-inflammatory effects by regulating immune cell function and cytokine production.

Table 1: Key Research Findings on this compound's Cellular Activities

Effect on Cellular Process/PathwaySpecific ObservationReference
Inhibition of cell migrationInhibits TGF-β1-induced migration of breast cancer cells. nih.gov
Modulation of protein activityDownregulates SMAD3 phosphorylation. nih.gov
Modulation of gene expressionRepresses transcription of ALK5. nih.gov
General Pharmacological EffectsAnti-arthritic, Anti-inflammatory, Immunomodulator, Anticonvulsant. scribd.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Atolide

Design and Synthesis of Atolide Analogues for Comprehensive SAR Elucidation

The design and synthesis of analogues are crucial steps in elucidating the SAR of a lead compound like this compound. This process involves systematic chemical modifications to the core structure of this compound and then evaluating the impact of these changes on its biological activity. The goal is to identify specific structural motifs responsible for activity and to optimize the compound's properties blogspot.comresearchgate.netnih.gov.

For this compound, analogue design would typically involve modifying various parts of its chemical structure, such as the 2-amino group, the benzamide (B126) linkage, the diethylamino group, and the methylphenyl moiety ontosight.ai. These modifications could include:

Substituent variations: Introducing different functional groups (e.g., halogens, alkyl groups, hydroxyls, amines) at various positions on the aromatic rings to probe steric, electronic, and lipophilic effects cas.orgresearchgate.net.

Bioisosteric replacements: Substituting atoms or groups with others that have similar physicochemical properties to improve potency, selectivity, or metabolic stability while retaining the core activity cas.org.

Scaffold hopping: Exploring different core structures that maintain the key pharmacophoric features identified from initial SAR insights.

Conformational analysis: Synthesizing rigid analogues or introducing conformational constraints to understand the preferred binding conformation nih.gov.

The synthesis of these analogues would employ various organic chemistry methodologies, aiming for efficient and convergent routes to produce a diverse set of derivatives blogspot.comresearchgate.net. Subsequent biological testing of these analogues would then generate data to establish the SAR, indicating which structural changes improve or weaken the desired biological activity researchgate.netcas.org.

Due to the absence of specific published research detailing the design, synthesis, and SAR elucidation of this compound analogues in the provided search results, no specific data tables can be generated for this section.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that builds mathematical models correlating a compound's chemical structure or physicochemical properties with its biological activity sci-hub.semdpi.comuniroma1.it. This approach allows for the prediction of biological activities for new compounds without the need for extensive experimental testing, thereby accelerating the drug discovery process sci-hub.seazolifesciences.com.

For this compound derivatives, QSAR model development would involve several steps:

Data Collection: A dataset of this compound analogues with measured biological activities (e.g., IC₅₀, EC₅₀ values) would be compiled.

Molecular Descriptors Calculation: Various molecular descriptors, which are numerical representations of a compound's physicochemical properties or structural features (e.g., molecular size, shape, electronegativity, lipophilicity, hydrogen bonding capacity, polar surface area, number of rotatable bonds), would be computed for each analogue sci-hub.seazolifesciences.com.

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, artificial neural networks) would be used to establish a mathematical relationship between the molecular descriptors and the biological activity sci-hub.semdpi.comuniroma1.it.

Model Validation: Rigorous validation processes, including cross-validation and external validation with independent datasets, would be performed to ensure the model's reliability, robustness, and predictive accuracy sci-hub.semdpi.com.

These predictive models, once validated, could then be used to virtually screen large chemical libraries, prioritize promising this compound derivatives, and guide further synthesis efforts sci-hub.seazolifesciences.com.

As there are no specific published QSAR studies on this compound derivatives with associated biological efficacy data in the provided search results, no specific data tables can be generated.

QSAR modeling, particularly 3D-QSAR and pharmacophore modeling, helps in identifying the key pharmacophoric features and structural motifs essential for the biological activity of this compound derivatives. A pharmacophore represents the spatial arrangement of features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, positively or negatively ionizable centers) that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

The importance of the diethylamino group's basicity or lipophilicity for interaction with a target.

The optimal spatial arrangement of the benzamide and methylphenyl rings.

Critical hydrogen bonding interactions involving the 2-amino group or the carbonyl oxygen.

Hydrophobic pockets or aromatic stacking interactions crucial for binding.

Understanding these features provides insights into the molecular mechanism of action and guides the design of more potent and selective this compound analogues.

Given the lack of specific QSAR data for this compound, no specific pharmacophoric features or structural motifs can be identified or presented in a data table.

Ligand Efficiency and Drugability Assessment within the this compound Chemical Space

Ligand efficiency (LE) and drugability assessment are critical concepts in optimizing lead compounds within a chemical space, such as that of this compound derivatives. Ligand efficiency metrics normalize binding affinity by molecular size, providing a measure of how efficiently a molecule binds to its target per unit of its molecular weight or heavy atom count. This is crucial for identifying high-quality lead compounds that achieve potency with minimal molecular complexity, which often correlates with better pharmacokinetic properties and reduced side effects researchgate.netsci-hub.se.

Common ligand efficiency metrics include:

Ligand Efficiency (LE): Binding energy per non-hydrogen atom (ΔG/NHA). A higher LE indicates more efficient binding.

Binding Efficiency Index (BEI): pIC₅₀ or pKd divided by molecular weight in kDa.

Surface Efficiency Index (SEI): pIC₅₀ or pKd divided by polar surface area.

Drugability assessment evaluates the likelihood that a binding site on a target protein can be modulated by a small molecule with drug-like properties. For this compound, if a specific biological target were identified, its binding site would be assessed using computational tools to determine its "druggability score" (Dscore). This score considers factors like the size, shape, polarity, and hydrogen bonding capacity of the binding pocket. A high Dscore suggests that the site is amenable to binding small, drug-like molecules.

Assessing ligand efficiency and drugability within the this compound chemical space would involve:

Calculating LE, BEI, and SEI for all active this compound analogues.

Comparing these metrics across different analogues to identify those with optimal efficiency researchgate.net.

Analyzing the relationship between these efficiency metrics and other physicochemical properties (e.g., lipophilicity, solubility) to guide lead optimization.

If a target is known, assessing the druggability of its binding site to understand the potential for developing this compound into a successful drug candidate.

As specific activity data and target information for this compound are not available in the provided search results, no specific ligand efficiency or drugability assessment data can be presented.

Computational Chemistry Applications in Atolide Research

Molecular Docking and Molecular Dynamics Simulations of Atolide

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov

Prediction of this compound-Target Binding Modes and Affinities

Molecular docking is an in silico method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This technique is crucial for foreseeing binding modes and molecular interactions. nih.gov The process involves placing the ligand in various conformations within the receptor's binding site and using a scoring function to estimate the binding affinity, often expressed as binding energy. researchgate.netnih.gov A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not detailed in the available literature, research on analogous compounds like ameltolide provides a framework for how such an analysis would be conducted. researchgate.net In a study on ameltolide analogues targeting the NaV1.2 sodium channel, docking analyses revealed key interactions with residues in the channel's inner pore. researchgate.net These interactions primarily involved hydrogen bonds and π-π stacking with specific amino acid residues across different domains of the protein. researchgate.net The docking results can be used to rank compounds based on their predicted binding energies and inhibition constants (Ki). researchgate.net

Table 1: Illustrative Docking Interaction Data for a Ligand-Receptor Complex (Based on Analogous Compound Studies)

Interaction TypeInteracting Residue(s)Ligand Moiety InvolvedPredicted Binding Energy (kcal/mol)
Hydrogen BondAsn88Amide Linker-7.5 to -9.0
π-π StackingPhe1579, Tyr1586Aromatic Rings-7.5 to -9.0

Note: This table is a generalized representation based on findings for analogous compounds like ameltolide and does not represent specific data for this compound. researchgate.net

Conformational Analysis and Dynamic Behavior of this compound in Biological Environments

An accurate description of a molecule's conformational behavior is often a prerequisite for understanding its activity in a biological context. mdpi.comnih.gov While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the motion of atoms in the ligand-receptor complex, providing insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.govbiotechrep.ir

MD simulations can be used to refine the complexes predicted by docking. nih.gov By simulating the complex in a solvated environment for a set period (e.g., nanoseconds), researchers can confirm the stability of the initial docked pose. mdpi.comnih.gov The reliability of docking results can be corroborated when the MD simulation shows that the ligand remains stably bound in its predicted orientation. researchgate.net Analysis of the simulation trajectory can reveal subtle conformational changes and the persistence of key intermolecular interactions, providing a more accurate and realistic model of the ligand-receptor interaction in a biological environment. researchgate.netmdpi.com

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules. These methods are broadly classified into semi-empirical, density functional theory (DFT), and ab initio methods. youtube.com

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely applied quantum mechanical method used to calculate the electronic structure of atoms and molecules. nih.gov It is a powerful tool for investigating the mechanisms of chemical reactions. nih.govresearchgate.net DFT calculations can determine the electronic energy of a molecule based on its electron density, allowing for the mapping of reaction pathways, identification of transition states, and calculation of reaction energetics. nih.govcoe.edu

In drug development, DFT is valuable for studying the chemical reactivity of a compound and elucidating its mechanism of action, especially when it involves forming or breaking chemical bonds, such as in enzyme inhibition. nih.govmdpi.com By modeling the reaction at the quantum level, DFT can provide insights into the precise electronic changes that occur, which is beyond the scope of classical methods like molecular mechanics. nih.gov While specific DFT studies elucidating the reaction mechanisms of this compound were not identified, this method remains a critical tool for such investigations in medicinal chemistry. mdpi.com

Table 2: Applications of DFT in Mechanistic Studies

DFT ApplicationInformation ObtainedRelevance to Drug Research
Transition State SearchGeometry and energy of the highest point on the reaction coordinateHelps understand the kinetic feasibility of a reaction pathway. coe.edu
Reaction Coordinate MappingEnergy profile along the reaction pathwayElucidates the step-by-step mechanism of a chemical transformation. coe.edu
Molecular Orbital AnalysisEnergies and shapes of frontier orbitals (HOMO/LUMO)Predicts sites of electrophilic/nucleophilic attack and chemical reactivity. mdpi.com
Atomic Charge CalculationDistribution of electron density across the moleculeProvides insight into intermolecular interactions and reaction regioselectivity. mdpi.com

Ab Initio Methods for Accurate Electronic Property Determination

Ab initio—Latin for "from the beginning"—refers to quantum chemistry methods that are based on first principles without the use of experimental parameters. wikipedia.orgnih.gov These methods aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.org

These computationally intensive methods are used to determine a wide range of electronic properties with high precision, including electron densities, molecular energies, and geometric structures. wikipedia.orgrsc.org In the context of a molecule like this compound, ab initio calculations could be used to accurately determine properties such as ionization potential, electron affinity, and dipole moment, which govern its intermolecular interactions and behavior in different chemical environments. aps.orgwsu.edu The high accuracy of these methods makes them a benchmark for other computational techniques. wsu.edu

Machine Learning and Artificial Intelligence in this compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. nih.gov These technologies leverage complex algorithms to analyze vast datasets of chemical and biological information, accelerating the identification and optimization of new drug candidates. nih.govnih.gov

Machine learning models can be trained on large libraries of compounds to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles, from a molecule's structure alone. nih.govfrontiersin.org In the context of this compound research, ML could be used to:

Virtual Screening: Rapidly screen virtual libraries of thousands or millions of compounds to identify those with a high probability of being active against a specific target. nih.gov

Lead Optimization: Suggest modifications to the this compound structure to improve its potency, selectivity, or other pharmacological properties. frontiersin.orgtechnologynetworks.com

De Novo Design: Generate entirely new molecular structures that are optimized to meet a predefined set of criteria for a successful drug candidate. frontiersin.org

This compound: Exploring a Chemical Frontier

A comprehensive analysis of the chemical compound this compound, focusing on its structure and properties. This article delves into the available data on this compound, providing a foundation for future scientific inquiry.

This compound is a distinct chemical entity identified by the Chemical Abstracts Service (CAS) number 16231-75-7. nih.govmedkoo.com Its systematic IUPAC name is 2-amino-N-[4-(diethylamino)-2-methylphenyl]benzamide. nih.gov This compound is characterized by the chemical formula C18H23N3O. nih.govmedkoo.com

Understanding the Molecular Blueprint

The structural composition of this compound brings together several key functional groups. At its core is a benzamide (B126) structure, which consists of a benzene ring attached to an amide group. One of the hydrogen atoms of the amide's amino group is substituted with a substituted phenyl ring. This phenyl ring is further functionalized with both a diethylamino group and a methyl group. The primary amino group is attached to the benzene ring of the benzamide core.

Physicochemical Characteristics

Based on computational models, the molecular weight of this compound is approximately 297.4 g/mol . nih.gov The calculated XLogP3 value, a measure of lipophilicity, is 3.8, indicating a preference for nonpolar environments. nih.gov Other computed properties include a topological polar surface area of 58.4 Ų, which provides insight into its potential for membrane permeability and interactions with biological macromolecules. nih.gov

Future Directions in this compound Research

While the fundamental chemical identity of this compound is established, the scientific literature currently lacks in-depth studies on its biological activity, mechanism of action, and potential therapeutic applications. The application of computational chemistry, including data-driven Structure-Activity Relationship (SAR) analysis and generative models for the design of novel derivatives, remains an unexplored yet promising avenue for future research. Such studies would be instrumental in elucidating the potential of this compound and its analogs in various scientific domains.

Advanced Analytical Methodologies for Atolide Investigation

Biophysical Methods for Atolide Interaction Characterization

Biophysical methods are indispensable tools in modern chemical biology and drug discovery, providing quantitative data on molecular interactions and conformational stability. These techniques allow for the label-free study of binding events, offering insights into affinity, kinetics, thermodynamics, and structural changes bioanalysis-zone.combiorxiv.org. For a compound like this compound, understanding its interactions with potential target macromolecules and its intrinsic stability is paramount for further development or mechanistic elucidation.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) Surface Plasmon Resonance is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time mdpi.comnih.gov. It measures changes in refractive index at a sensor surface, which occur when molecules bind to or dissociate from an immobilized ligand mdpi.comnih.gov. This allows for the determination of binding kinetics (association rate constant, kₐ; dissociation rate constant, k_d) and binding affinity (equilibrium dissociation constant, K_D) mdpi.comreichertspr.com.

In the context of this compound, SPR would involve immobilizing a potential protein target on a sensor chip. This compound, as the analyte, would then be flowed over the surface. The real-time binding and dissociation events would be recorded as a sensorgram, a plot of response units (RU) versus time reichertspr.com. Analysis of these sensorgrams provides critical parameters that describe the interaction. SPR is particularly valuable for screening compound libraries and characterizing lead compounds due to its high sensitivity and ability to provide kinetic data mdpi.comreichertspr.comfrontiersin.org.

Illustrative Data Table for SPR Analysis (Conceptual)

AnalyteImmobilized Targetkₐ (M⁻¹s⁻¹)k_d (s⁻¹)K_D (M)
This compoundProtein X[Value][Value][Value]
This compoundProtein Y[Value][Value][Value]

Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry is a "gold-standard" technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction tainstruments.comresearchgate.netfrontiersin.orgresearchgate.net. Unlike SPR, ITC does not require immobilization or labeling, and it directly quantifies binding affinity (K_A or K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) tainstruments.comresearchgate.netresearchgate.net. From these, the Gibbs free energy (ΔG) can be calculated.

For this compound, an ITC experiment would typically involve titrating a solution of this compound into a sample cell containing a solution of the macromolecular target (e.g., a protein) tainstruments.commalvernpanalytical.com. Each injection of this compound would generate a heat burst, which is integrated to yield the heat associated with that binding event tainstruments.commpg.de. A plot of heat per injection against the molar ratio of this compound to the target produces a binding isotherm, from which the thermodynamic parameters are derived researchgate.netmpg.de. ITC provides fundamental insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions) researchgate.net.

Illustrative Data Table for ITC Analysis (Conceptual)

AnalyteTargetK_D (M)n (Stoichiometry)ΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
This compoundProtein A[Value][Value][Value][Value][Value]
This compoundProtein B[Value][Value][Value][Value][Value]

Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment

Differential Scanning Fluorimetry (DSF), also known as Protein Thermal Shift Assay, is a rapid, accessible, and economical biophysical technique primarily used to assess protein thermal stability and detect ligand binding researchgate.netnih.govharvard.edunih.gov. It monitors the unfolding of a protein as a function of temperature by observing changes in the fluorescence of an environmentally sensitive dye (like SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it denatures nih.govharvard.eduselvita.com. Alternatively, nanoDSF monitors changes in intrinsic tryptophan and tyrosine fluorescence harvard.edu.

When a ligand, such as this compound, binds to a protein, it often stabilizes the protein structure, leading to an increase in the protein's melting temperature (T_m) researchgate.netnih.gov. This shift in T_m (ΔT_m) indicates a direct interaction and can be used to rank compounds based on their stabilizing effects nih.gov. DSF is a high-throughput method, making it suitable for screening large compound libraries to identify potential binders and for optimizing protein buffer conditions for stability researchgate.netnih.govnih.govnih.gov.

Illustrative Data Table for DSF Analysis (Conceptual)

Protein TargetThis compound ConcentrationT_m (°C)ΔT_m (°C)
Protein Z0 µM (Control)[Value]-
Protein Z10 µM[Value][Value]
Protein Z50 µM[Value][Value]

Preclinical Research Paradigms and in Vitro/in Vivo Models for Atolide

In Vitro Cell-Based Assays for Efficacy and Mechanism Profiling of Atolide

In vitro cell-based assays are fundamental tools for evaluating drug candidates and understanding their mechanisms of action. epo-berlin.combmglabtech.com These assays offer a controlled environment to study cellular responses to compounds, providing insights into proliferation, apoptosis, gene expression, and receptor-ligand interactions. epo-berlin.comaxxam.com They are increasingly used in high-throughput screening due to their ability to reflect biological complexity more accurately than simple biochemical assays. bmglabtech.com

Cell Line Selection and Development of Relevant Cellular Models

The selection of appropriate cell lines is a crucial step in designing in vitro experiments. thermofisher.com The choice of cell line depends on the specific intent and objectives of the experiment, aiming to align with the research goals. thermofisher.com Cell lines can be derived from various tissues and species, and some may be specifically chosen for disease-relevant mutations or characteristics, such as cancer cell lines. thermofisher.com Cell culture can be performed in two-dimensional (2D) adherent monolayers or three-dimensional (3D) suspension cultures, with 3D models offering a more physiologically relevant environment. epo-berlin.combmglabtech.com Stable cell lines can be developed by introducing genes of interest into host cells, a process that has been streamlined by advancements in gene-editing technologies like CRISPR-Cas9. biocompare.com

Specific research findings regarding the selection and development of cellular models for this compound are not available in the consulted literature.

High-Throughput Screening Methodologies for this compound Libraries

High-throughput screening (HTS) is a drug discovery process that enables the rapid, automated testing of large libraries of chemical or biological compounds against specific biological targets. bmglabtech.comwikipedia.orgdrugtargetreview.com This methodology leverages robotics, liquid handling devices, and sensitive detectors to conduct millions of tests efficiently. wikipedia.org HTS campaigns aim to identify "hit" compounds that exhibit a desired biological activity, which then serve as starting points for further drug development. drugtargetreview.com Assays can be biochemical or cell-based, with cell-based HTS being increasingly utilized due to its ability to provide more physiologically relevant data. bmglabtech.comnih.gov Microplates, typically with 96, 384, 1536, or more wells, are the standard format for HTS experiments, allowing for miniaturization and parallel testing of numerous compounds. bmglabtech.comwikipedia.org

Specific research findings detailing high-throughput screening methodologies or results for this compound libraries are not available in the consulted literature.

In Vivo Animal Models for Pharmacological Evaluation of this compound

In vivo animal models are indispensable for the pharmacological evaluation of drug candidates, providing insights into efficacy, pharmacokinetics, and pharmacodynamics within a living system. probiocdmo.comnih.govaltasciences.com These studies are essential for assessing a compound's potential effects and guiding its progression towards clinical trials. sfda.gov.sa

Model Selection and Validation for Specific Biological Activities

The selection of an appropriate animal model is crucial for the translatability of preclinical findings to human conditions. plos.orgnih.gov Factors considered during model selection include the species and strain of the animal, and the model's relevance to the human disease or biological activity under investigation. plos.orgnih.gov Validation of animal models ensures their reliability in mimicking human conditions and predicting drug efficacy. plos.orgresearchgate.net This involves assessing how well the animal model recapitulates various aspects of the human disease, including epidemiology, symptomatology, genetic, biochemical, etiological, and histological features. plos.org

Specific research findings regarding the selection and validation of animal models for this compound's specific biological activities are not available in the consulted literature.

Experimental Design, Dosing Regimens, and Outcome Measures

Experimental design in in vivo pharmacological evaluation involves careful planning of various parameters to ensure robust and meaningful results. Key considerations include the study duration, the number of animals per group, and the timing and frequency of measurements. d-nb.infonih.gov Outcome measures typically include assessments of physiological changes, behavioral responses, and biomarkers relevant to the disease or biological activity being studied. d-nb.info For instance, in studies of pulmonary hypertension, outcomes may include hemodynamic improvements like pulmonary artery pressure and right ventricle pressure, as well as myocardial hypertrophy. d-nb.info

Specific research findings detailing experimental designs, dosing regimens, or outcome measures used for the in vivo pharmacological evaluation of this compound are not available in the consulted literature.

Ex Vivo Tissue Studies and Organoid Models for this compound Research

Ex vivo studies involve the use of tissues or organs maintained outside their native organism under controlled laboratory conditions. biobide.comwikipedia.org These models bridge the gap between simplified in vitro assays and complex in vivo studies, offering a more physiologically relevant environment while allowing for experimental control. biobide.comwikipedia.org They can preserve tissue architecture and cellular interactions, making them valuable for drug screening and understanding drug-tissue interactions. oatext.comnc3rs.org.ukfrontiersin.org

Organoid models, which are tiny three-dimensional (3D) formations of human tissue grown from stem cells, represent a significant advancement in ex vivo research. sciencedaily.comnih.gov These models can recapitulate the cellular diversity and functional features of full-sized organs, providing a sophisticated tool for studying human development and disease. sciencedaily.comnih.govnih.gov Organoids can be derived from various human tissues, including brain, liver, pancreas, and intestines, and are being explored for personalized drug screening and to potentially reduce reliance on animal models. nc3rs.org.uksciencedaily.combiorxiv.org They maintain the 3D structure of intact tissue, which can more faithfully represent in vivo tissue architecture and disease-associated changes compared to conventional cell cultures. oatext.com

Specific research findings detailing ex vivo tissue studies or the application of organoid models for this compound research are not available in the consulted literature.

Future Research Directions and Translational Avenues for Atolide

Exploration of Novel Biological Activities and Therapeutic Niches for Atolide

Current publicly available data on this compound's specific biological activities are limited, with some databases indicating no extensive bioactivity, assay, or target summaries ebi.ac.uk. This highlights a significant opportunity for broad and systematic exploration to uncover novel pharmacological profiles.

Future research should prioritize:

High-Throughput Screening (HTS): Implementing large-scale in vitro screening assays against a diverse panel of biological targets, including enzymes, receptors, and cellular pathways. This can help identify unanticipated interactions and mechanisms of action.

Phenotypic Screening: Conducting cell-based phenotypic screens to observe this compound's effects on complex biological processes relevant to various disease states, such as inflammation, cell proliferation, apoptosis, and microbial growth. For instance, given that marine-derived compounds, some with similar structural characteristics to those found in natural sources, exhibit anti-inflammatory, anti-tumor, and antimicrobial properties, this compound could be investigated in these areas researchgate.netnih.govmdpi.comscribd.com.

Target Identification and Validation: Once novel activities are observed, advanced proteomic, genomic, and bioinformatics approaches will be essential to identify the specific molecular targets of this compound. This includes pull-down assays, thermal proteome profiling, and CRISPR-based genetic screens. Understanding the precise molecular interactions is fundamental for rational drug design and therapeutic development.

Disease-Specific Niche Exploration: Based on any newly identified biological activities, focused research into specific therapeutic niches can commence. For example, if this compound demonstrates immunomodulatory effects, its potential in autoimmune diseases or infectious diseases could be explored. Its prior mention as an anticonvulsant warrants further investigation into neurological disorders google.com. Similarly, its predicted activity against SARS suggests further antiviral research tubitak.gov.tr.

Development of Targeted Delivery Systems for this compound

The successful translation of a chemical compound into a viable therapeutic often hinges on effective drug delivery. This compound has been identified as a "high solubility active ingredient," a characteristic that, while beneficial for dissolution, can present challenges for achieving sustained release and targeted delivery within the body google.com.

Key areas for developing targeted delivery systems for this compound include:

Modified Release Formulations: Given this compound's high solubility, developing modified release oral dosage forms is critical to control its release rate and maintain therapeutic concentrations over extended periods. Strategies such as dual retard techniques, which involve micro-matrix particles with hydrophobic release-controlling agents and subsequent coatings, could be explored to provide controlled onset and sustained release google.comamericanpharmaceuticalreview.com. This approach aims to prevent rapid absorption and potential "dose dumping" often associated with highly soluble compounds google.com.

Nanoparticle-Based Systems: Encapsulation of this compound within nanotechnology-based carriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could offer several advantages nih.govmdpi.com. These systems can enhance drug stability, improve bioavailability, prolong systemic circulation, and facilitate targeted delivery to specific tissues or cells, thereby minimizing off-target effects and potentially reducing the required dose nih.govmdpi.comdrugdeliveryleader.com.

Prodrug Strategies: Designing prodrugs of this compound that are inactive until metabolized at a specific site of action could improve its pharmacokinetic profile and achieve tissue-specific delivery. This approach can overcome issues like rapid metabolism or poor membrane permeability, as seen with some fatty acid-pharmaceutical agent conjugates designed to target non-central nervous system tissues google.com.

Localized Delivery Systems: Depending on the therapeutic niche, localized delivery systems such as hydrogels or microneedles could be developed for topical or regional administration, allowing for higher drug concentrations at the target site while reducing systemic exposure nih.gov.

Investigation of Synergistic Effects of this compound in Combination Research

Combination therapy, which involves the use of two or more therapeutic agents, is a well-established strategy in medicine, particularly in areas like oncology and infectious diseases, to enhance efficacy, reduce drug resistance, and improve patient outcomes by targeting multiple disease pathways abpi.org.ukicr.ac.uk.

Future research on this compound should investigate its synergistic potential in combination with other agents:

Rationale-Based Combinations: If this compound's primary mechanism of action is elucidated, combinations with drugs that act on complementary or synergistic pathways can be designed. For example, if this compound exhibits anti-inflammatory properties by inhibiting specific mediators, it could be combined with other anti-inflammatory agents or analgesics to achieve a more potent or sustained therapeutic effect researchgate.net. In cancer research, combination therapies often aim to overcome drug resistance or target different aspects of tumor growth icr.ac.uk.

Empirical Screening for Synergy: High-throughput screening platforms can be used to test this compound in combination with libraries of approved drugs or investigational compounds. This empirical approach can reveal unexpected synergistic interactions that may not be immediately apparent from individual mechanisms of action.

Addressing Resistance Mechanisms: In conditions where drug resistance is a significant challenge, such as certain infections or cancers, this compound could be investigated for its ability to overcome or prevent the development of resistance when used in combination with existing therapies.

Dose Reduction and Toxicity Mitigation: Synergistic combinations may allow for lower doses of each individual component, potentially leading to reduced side effects while maintaining or enhancing therapeutic efficacy additudemag.com.

Addressing Current Challenges in this compound Research and Development

Translating this compound from a chemical compound of interest to a clinically viable therapeutic agent faces several challenges that require dedicated research and development efforts.

Key challenges to address include:

Limited Preclinical Data: The most significant challenge is the apparent lack of comprehensive preclinical data detailing this compound's precise mechanisms of action, pharmacodynamics, and efficacy in various disease models ebi.ac.uk. Extensive in vitro and in vivo studies are needed to establish a robust scientific foundation for its therapeutic potential.

Pharmacokinetic Optimization: While this compound is noted as a high solubility compound, optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is crucial google.commdpi.com. This includes ensuring adequate bioavailability, suitable half-life, and favorable tissue distribution to achieve therapeutic concentrations at target sites without excessive systemic exposure.

Scalable and Cost-Effective Synthesis: For any compound to reach clinical application, a scalable, efficient, and cost-effective synthesis route must be developed. While not explicitly detailed for this compound, challenges in chemical synthesis can hinder the progression of promising compounds researchgate.netmdpi.com.

Comprehensive Safety and Toxicity Profiling: Although outside the scope of this article's content inclusions, a thorough understanding of this compound's safety and toxicity profile is paramount for its progression through the drug development pipeline. This involves extensive in vitro and in vivo toxicology studies to identify potential adverse effects.

Regulatory Pathway Definition: As research progresses, defining a clear regulatory pathway for this compound will be essential, which depends on its identified therapeutic indications and safety profile.

Overcoming these challenges will require concerted efforts in multidisciplinary research, leveraging advanced screening technologies, innovative drug delivery strategies, and robust preclinical validation to fully unlock this compound's translational potential.

Q & A

Q. What are the established synthetic routes for Atolide, and how can their reproducibility be validated?

To validate synthetic reproducibility, researchers should document reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography gradients), and characterization data (NMR, HPLC purity ≥95%). Cross-referencing with published protocols and independent replication by multiple labs strengthens validity. Critical parameters (e.g., stereochemical outcomes) must align with spectral data (¹H/¹³C NMR, HRMS) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold), mass spectrometry (HRMS for molecular formula confirmation), and nuclear magnetic resonance (¹H/¹³C NMR for structural elucidation) are standard. Differential scanning calorimetry (DSC) can assess crystallinity, while FT-IR validates functional groups. Method validation should include limit-of-detection and precision tests .

Q. Which in vivo models have been validated for assessing this compound’s efficacy, and what are their limitations?

Rodent models (e.g., xenograft tumors for oncology studies) are common, but species-specific metabolic differences may affect pharmacokinetics. Document endpoints (e.g., tumor volume reduction, survival rates) with statistical power analysis. Limitations include interspecies variability in cytochrome P450 activity, requiring corroboration with human cell-based assays .

Advanced Research Questions

Q. How should researchers design in vitro experiments to evaluate this compound’s mechanism of action while minimizing off-target effects?

Employ orthogonal assays (e.g., enzyme inhibition + cellular viability) with appropriate controls (e.g., siRNA knockdown of targets). Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets (e.g., kinase panels) are critical. Use CRISPR-edited cell lines to confirm target specificity. Data should be normalized to vehicle controls and replicated across ≥3 biological replicates .

Q. What statistical approaches are appropriate for analyzing contradictory data in this compound’s pharmacokinetic studies across different model systems?

Apply mixed-effects models to account for interspecies variability and batch effects. Bayesian meta-analysis can reconcile discrepancies by weighting studies based on sample size and methodological rigor. Sensitivity analysis should test assumptions (e.g., bioavailability differences due to formulation). Report confidence intervals rather than relying solely on p-values .

Q. How can computational modeling be integrated with experimental data to predict this compound’s metabolite profiles?

Combine molecular docking (e.g., AutoDock Vina for CYP450 binding) with in vitro microsomal stability assays. Validate predictions using LC-MS/MS to identify phase I/II metabolites. Machine learning models (e.g., Random Forest) trained on structural descriptors can prioritize high-risk metabolites for experimental validation .

Q. What strategies exist for reconciling discrepancies between in silico predictions and empirical binding affinity measurements for this compound?

Cross-validate docking scores (e.g., Glide vs. MOE) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust force field parameters to account for solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations improve accuracy but require high-performance computing resources .

Q. How to optimize experimental protocols to account for batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric excess and particle size. Use design-of-experiments (DoE) to optimize reaction parameters (e.g., DoE for temperature/pH interactions). Batch comparisons should include stability testing under accelerated conditions (40°C/75% RH) .

Q. What methodologies enable real-time monitoring of this compound’s target engagement in live cell systems?

Förster resonance energy transfer (FRET) biosensors or proximity ligation assays (PLA) can visualize target binding dynamically. Combine with fluorescence-activated cell sorting (FACS) to quantify engagement in heterogeneous populations. Calibrate signals using dose-dependent inhibitors and include controls for autofluorescence .

Methodological Guidelines for Data Reporting

  • Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent datasets) to resolve conflicts. Transparently report outlier exclusion criteria and sensitivity analyses .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.